molecular formula C23H17FN6O2S B2569364 N-(3-acetylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide CAS No. 1207032-18-5

N-(3-acetylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

Cat. No.: B2569364
CAS No.: 1207032-18-5
M. Wt: 460.49
InChI Key: MSGDJSHROGOYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H17FN6O2S and its molecular weight is 460.49. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity

Sulfonamide derivatives have been synthesized and screened for their in vitro anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. For example, certain compounds demonstrated significant potency against breast cancer cell lines, underscoring the potential of sulfonamide derivatives in cancer therapy (Ghorab et al., 2015).

Metabolic Pathways of Aromatic Amines

The metabolism of aromatic amines through N-acetylation and N-hydroxylation to hydroxamic acids, which are then conjugated to form N,O-sulfonate and N,O-glucuronide conjugates, highlights the complex pathways involved in chemical carcinogenesis and the potential therapeutic interventions to modulate these pathways (Mulder & Meerman, 1983).

Vibrational Spectroscopic Analysis

Vibrational spectroscopic techniques, such as Raman and Fourier transform infrared spectroscopy, have been employed to characterize the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, providing insights into the molecular structure and interactions that underpin its biological activity (Jenepha Mary et al., 2022).

Antimicrobial Studies

Sulfanilamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, revealing the impact of molecular modifications on biological activity and offering pathways for the development of new antimicrobial agents (Lahtinen et al., 2014).

Structural and Chemical Properties

The structural aspects and properties of compounds with amide-containing isoquinoline derivatives have been explored, contributing to our understanding of how molecular structure influences material properties and potential applications in drug development (Karmakar et al., 2007).

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O2S/c1-14(31)16-3-2-4-18(11-16)25-21(32)13-33-23-27-26-22-20-12-19(15-5-7-17(24)8-6-15)28-30(20)10-9-29(22)23/h2-11,19-20,22,26,28H,12-13H2,1H3,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUWYWZSBWZGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NNC3N2C=CN4C3CC(N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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